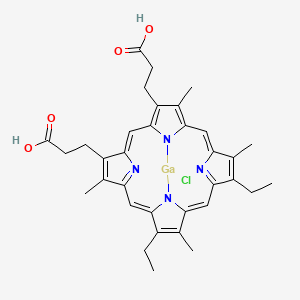
Lead(II) oxalate, Puratronic, 99.999% (metals basis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is a high-purity chemical compound with the formula PbC₂O₄. It is a white, crystalline powder that is primarily used in research and industrial applications due to its high purity and specific properties. The compound is known for its excellent quality, making it suitable for various scientific studies and industrial processes.
Preparation Methods
Lead(II) oxalate can be synthesized through a metathesis reaction between lead(II) nitrate and sodium oxalate. The reaction is as follows:
Pb(NO3)2(aq)+Na2C2O4(aq)→PbC2O4(s)+2NaNO3(aq)
In this reaction, lead(II) nitrate and sodium oxalate are dissolved in water, and the resulting solution is mixed. Lead(II) oxalate precipitates out as a solid, which can then be filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Lead(II) oxalate undergoes various chemical reactions, including:
-
Thermal Decomposition: : When heated, lead(II) oxalate decomposes to form lead(II) oxide and carbon dioxide:
PbC2O4→PbO+CO2+CO
-
Oxidation and Reduction: : Lead(II) oxalate can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
-
Substitution Reactions: : Lead(II) oxalate can undergo substitution reactions with other compounds, leading to the formation of different lead-based compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is used in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and in studies involving lead chemistry.
Materials Science: Lead(II) oxalate is used in the preparation of lead-based materials with specific properties.
Environmental Science: It is used in studies related to lead contamination and its effects on the environment.
Industrial Applications: The compound is used in the production of pigments, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of lead(II) oxalate involves its interaction with various molecular targets and pathways. In chemical reactions, lead(II) oxalate can act as a source of lead ions, which can participate in various chemical processes. The specific pathways and targets depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Lead(II) oxalate can be compared with other lead compounds, such as:
Lead(II) Nitrate (Pb(NO₃)₂): A strong oxidizing agent used in various industrial applications.
Lead(II) Bromide (PbBr₂): Used in the field of antirust, pigments, and photography.
Lead(II) Oxide (PbO): Used in producing iridescent colors on brass and bronze, and as a pigment for rubber.
Lead(II) oxalate is unique due to its high purity and specific properties, making it suitable for high-precision scientific research and industrial applications.
Properties
Molecular Formula |
C2H2O4Pb |
|---|---|
Molecular Weight |
297 g/mol |
InChI |
InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI Key |
YMMJYHNUWCUICW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)

![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)

